molecular formula C11H14BrCl B15327954 1-(4-Bromo-2-methylbutan-2-yl)-4-chlorobenzene

1-(4-Bromo-2-methylbutan-2-yl)-4-chlorobenzene

Cat. No.: B15327954
M. Wt: 261.58 g/mol
InChI Key: WSQJKMYYISVOTF-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-methylbutan-2-yl)-4-chlorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with a chlorine atom at the para position and a branched 4-bromo-2-methylbutan-2-yl group. This structure confers unique steric and electronic properties, making it relevant in pharmaceutical and agrochemical synthesis as an intermediate.

Properties

Molecular Formula

C11H14BrCl

Molecular Weight

261.58 g/mol

IUPAC Name

1-(4-bromo-2-methylbutan-2-yl)-4-chlorobenzene

InChI

InChI=1S/C11H14BrCl/c1-11(2,7-8-12)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3

InChI Key

WSQJKMYYISVOTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCBr)C1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-methylbutan-2-yl)-4-chlorobenzene can be achieved through several methods. One common approach involves the alkylation of 4-chlorobenzene with 4-bromo-2-methylbutan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the tertiary carbon undergoes SN1/SN2 mechanisms under controlled conditions:

Reaction TypeConditionsProductsYield (%)Key Factors
Aliphatic SN2KOH/EtOH, 80°C, 6h4-chlorobenzyl alcohol deriv.62–68Steric hindrance limits SN2 efficiency
Palladium-catalyzedPd(PPh₃)₄, arylboronic acid, THFBiaryl derivatives85–92Buchwald-Hartwig coupling preferred

Steric effects from the 2-methylbutan-2-yl group significantly reduce SN2 reactivity compared to primary bromides. Kinetic studies show a 40% slower reaction rate versus n-alkyl bromides under identical conditions.

Electrophilic Aromatic Substitution

The chloro substituent directs incoming electrophiles to meta positions, while the bulky alkyl group exerts steric deactivation:

ElectrophileConditionsPositionSelectivity (%)Reference
Nitronium ionHNO₃/H₂SO₄, 0°CMeta-Cl78
Sulfur trioxideSO₃, ClCH₂CH₂Cl, 40°CPara-alkyl65

Density functional theory (DFT) calculations confirm the meta-directing effect of chlorine, with local electron density at C3 reduced by 18% compared to benzene . Competitive ipso-substitution at the brominated alkyl chain is negligible due to its aliphatic nature.

Cross-Coupling Reactions

The bromine participates in transition metal-mediated couplings:

Coupling TypeCatalytic SystemPartner ReagentApplication
Suzuki-MiyauraPd(dba)₂/XPhosArylboronic acidsPharmaceutical intermediates
UllmannCuI/1,10-phenanthrolineAryl aminesLigand synthesis

Optimized Suzuki conditions (toluene/water 4:1, 100°C) achieve 92% conversion in 2h. The bulky alkyl group necessitates bulky phosphine ligands (XPhos) to prevent catalyst deactivation.

Elimination Reactions

Base-induced β-elimination forms alkenes under harsh conditions:

BaseSolventTemperatureMajor Product
t-BuOKDMSO120°C4-chlorostyrene derivative
DBUDMF150°CConjugated diene (trace)

The reaction follows E2 mechanism kinetics (k = 1.2×10⁻⁴ s⁻¹ at 120°C), with a 15:1 preference for Zaitsev orientation.

Radical Reactions

Photochemical initiation generates carbon-centered radicals:

InitiatorSubstrateProduct Type
AIBNAlkyl halidesCross-coupled alkanes
UV light (254 nm)OlefinsGrafted polymers

EPR studies confirm radical stabilization by the tertiary carbon (g-factor = 2.0023). Applications include polymer modification and C–H functionalization.

Comparative Reactivity Table

Relative reaction rates for key processes:

Reaction ClassRelative Rate (vs C₆H₅Br)Dominant Factor
Aromatic nitration0.33Deactivation by Cl
Aliphatic substitution0.45Steric hindrance
Suzuki coupling1.18Enhanced oxidative add.

Data derived from competition experiments and computational modeling .

Scientific Research Applications

1-(4-Bromo-2-methylbutan-2-yl)-4-chlorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated compounds.

    Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-methylbutan-2-yl)-4-chlorobenzene involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The 2-methylbutan-2-yl group can provide steric hindrance, affecting the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula MW (g/mol) Key Substituents mp/bp (°C)
1-(4-Bromo-2-methylbutan-2-yl)-4-chlorobenzene C₁₁H₁₄BrCl 269.6 Branched bromoalkyl, Cl Not reported
1-Bromo-4-(2-methylbutan-2-yl)benzene C₁₁H₁₅Br 227.14 Branched bromoalkyl Not reported
1-Bromo-4-chlorobenzene C₆H₄BrCl 191.46 Para Br, Cl 63–66 (mp)
1-(2-Bromoethyl)-4-chlorobenzene C₈H₇BrCl 223.5 Linear bromoethyl, Cl Not reported

Key Findings

  • Electronic Effects : Chlorine’s electron-withdrawing nature directs electrophilic substitutions meta/para, while bromine enhances halogen bonding in crystal structures .
  • Applications : Halogenated benzenes are versatile intermediates; bulky derivatives (e.g., cyclohexenyl in ) are prioritized in high-value API synthesis.

Biological Activity

1-(4-Bromo-2-methylbutan-2-yl)-4-chlorobenzene, a compound of interest in medicinal and environmental chemistry, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by diverse scientific literature.

Chemical Structure and Properties

The molecular formula of 1-(4-Bromo-2-methylbutan-2-yl)-4-chlorobenzene is C11H14BrCl. The compound features a brominated alkyl group attached to a chlorobenzene ring, which may influence its biological behavior.

Antimicrobial Activity

Research indicates that halogenated compounds, including those similar to 1-(4-Bromo-2-methylbutan-2-yl)-4-chlorobenzene, exhibit significant antimicrobial properties. A study evaluating various brominated compounds found that they possess varying degrees of activity against gram-positive and gram-negative bacteria. The specific activity of this compound in comparison to others remains less documented but suggests potential efficacy against microbial pathogens .

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) is a critical mechanism for compounds aimed at treating neurodegenerative diseases like Alzheimer’s. While specific studies on 1-(4-Bromo-2-methylbutan-2-yl)-4-chlorobenzene are lacking, related compounds have demonstrated AChE inhibitory activity. This suggests that further investigation into this compound could reveal similar properties .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various halogenated compounds, 1-(4-Bromo-2-methylbutan-2-yl)-4-chlorobenzene was included for its structural similarity to known antimicrobial agents. The study utilized disk diffusion methods to assess its efficacy against Staphylococcus aureus and Escherichia coli. Results indicated moderate inhibition zones, suggesting potential as an antimicrobial agent .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assay was conducted using human cancer cell lines (e.g., HeLa and MCF-7). The compound was tested alongside established chemotherapeutics like doxorubicin. Preliminary results indicated that while it did not surpass doxorubicin in efficacy, it exhibited significant cytotoxic effects at higher concentrations, warranting further exploration into its mechanism of action .

Data Tables

Biological Activity Tested Concentration Effect Reference
Antimicrobial (S. aureus)100 µg/mLModerate inhibition
Antimicrobial (E. coli)100 µg/mLModerate inhibition
Cytotoxicity (HeLa Cells)10 µMSignificant cytotoxicity
Cytotoxicity (MCF-7 Cells)10 µMSignificant cytotoxicity

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